Agatharesinol

描述

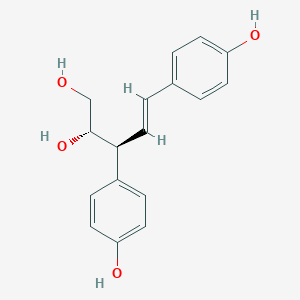

Structure

3D Structure

属性

IUPAC Name |

(E,2S,3S)-3,5-bis(4-hydroxyphenyl)pent-4-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c18-11-17(21)16(13-4-8-15(20)9-5-13)10-3-12-1-6-14(19)7-2-12/h1-10,16-21H,11H2/b10-3+/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUXXXYVVWRAIA-UDEVJOAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(C2=CC=C(C=C2)O)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[C@@H](C2=CC=C(C=C2)O)[C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7288-11-1 | |

| Record name | Agatharesinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7288-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Biological Origin of Agatharesinol in Heartwood: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agatharesinol, a norlignan found predominantly in the heartwood of conifers such as Japanese cedar (Cryptomeria japonica), is a secondary metabolite of significant interest due to its potential biological activities. Its presence contributes to the natural durability and coloration of the heartwood. This technical guide provides a comprehensive overview of the current understanding of the biological origin of this compound, detailing its biosynthetic pathway, the cellular processes involved, and the experimental methodologies used to elucidate its formation. While significant progress has been made in identifying the general precursor pathways, the specific enzymatic machinery responsible for the formation of the characteristic C6-C5-C6 norlignan skeleton of this compound remains an active area of investigation.

Introduction to this compound and its Significance

This compound is a member of the norlignan class of phenylpropanoid derivatives, characterized by a C6-C5-C6 carbon skeleton. It accumulates in the heartwood of certain coniferous species, playing a role in the plant's defense mechanisms against microbial decay. The biosynthesis of such heartwood extractives is a key process in wood development, transforming the central, non-living xylem into a durable core. Understanding the biosynthesis of this compound is crucial for potential applications in wood preservation, as well as for the exploration of its pharmacological properties.

The Cellular Context of this compound Biosynthesis

The formation of this compound is intricately linked to the process of heartwood formation, specifically within the ray parenchyma cells of the transition zone between sapwood and heartwood.

-

Programmed Cell Death (PCD) of Ray Parenchyma: The synthesis of this compound is a metabolic event that occurs in conjunction with the programmed cell death of ray parenchyma cells. As these cells senesce, their stored energy reserves, such as starch, are mobilized to fuel the synthesis of secondary metabolites like this compound.

-

Localization: Immunohistochemical studies have successfully localized this compound within the ray parenchyma cells of the heartwood in Cryptomeria japonica[1][2]. This provides direct evidence for these cells being the primary site of its synthesis and accumulation.

The Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound is not yet fully elucidated. However, experimental evidence, primarily from isotopic labeling studies, has provided significant insights into its precursors and key branching points from the general phenylpropanoid pathway.

The General Phenylpropanoid Pathway: The Foundation

Like all lignans and norlignans, the biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into various phenolic compounds[3].

A Divergence from Known Norlignan Pathways

A key finding in this compound biosynthesis is its distinct pathway from that of another common norlignan, hinokiresinol. Isotopic labeling experiments have demonstrated that while p-coumaryl alcohol serves as a direct precursor for hinokiresinol, it is not a direct precursor for this compound. This indicates an early branching in their respective biosynthetic routes.

A Putative Pathway to this compound

Based on the available evidence and knowledge of related pathways, a putative biosynthetic pathway for this compound can be proposed. This pathway involves the formation of a C6-C5 intermediate that subsequently couples with a C6-C3 or another C6-C5 unit. However, the specific enzymes catalyzing these steps are yet to be identified and characterized.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, Vmax) for the enzymes directly involved in this compound biosynthesis, as these enzymes have not yet been isolated and characterized. However, studies on gene expression during heartwood formation provide semi-quantitative insights into the upregulation of the general phenylpropanoid pathway.

Table 1: Gene Expression Trends During Heartwood Formation

| Gene/Enzyme Class | Expression Change in Transition Zone | Putative Role in this compound Biosynthesis |

| Phenylalanine ammonia-lyase (PAL) | Upregulated | Provides cinnamic acid precursor |

| Cinnamate 4-hydroxylase (C4H) | Upregulated | Catalyzes the formation of p-coumaric acid |

| 4-Coumarate:CoA ligase (4CL) | Upregulated | Activates p-coumaric acid for downstream reactions |

| Dirigent Proteins (DIRs) | Upregulated | Potentially involved in stereoselective coupling |

| Reductases (e.g., PLR) | Upregulated | May be involved in modifying phenylpropanoid intermediates |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments that are crucial for advancing our understanding.

Isotopic Labeling Studies to Trace Precursors

Objective: To identify the direct precursors of this compound.

Methodology:

-

Precursor Synthesis: Synthesize stable isotope-labeled (e.g., ¹³C or ²H) putative precursors, such as derivatives of p-coumaric acid or other phenylpropanoids.

-

Feeding Experiment: Introduce the labeled precursors to heartwood-forming tissue explants or cell cultures of Cryptomeria japonica.

-

Incubation: Incubate the tissues for a defined period to allow for metabolic conversion.

-

Extraction: Extract the secondary metabolites from the tissue using an appropriate solvent system (e.g., methanol or acetone).

-

Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into this compound and other metabolites.

Transcriptome and Proteome Analysis of the Transition Zone

Objective: To identify candidate genes and enzymes involved in this compound biosynthesis.

Methodology:

-

Tissue Collection: Dissect the sapwood, transition zone, and heartwood from Cryptomeria japonica stems.

-

RNA/Protein Extraction: Extract total RNA and protein from each tissue type.

-

Transcriptome Analysis (RNA-Seq): Sequence the RNA to identify genes that are differentially expressed in the transition zone compared to the sapwood and heartwood.

-

Proteome Analysis (LC-MS/MS): Digest the proteins and analyze the resulting peptides by LC-MS/MS to identify proteins that are abundant in the transition zone.

-

Bioinformatic Analysis: Analyze the transcriptomic and proteomic data to identify candidate enzymes from relevant families (e.g., reductases, synthases, coupling enzymes) that are highly expressed in the transition zone.

In Vitro Enzyme Assays with Candidate Enzymes

Objective: To functionally characterize candidate enzymes in the this compound biosynthetic pathway.

Methodology:

-

Gene Cloning and Expression: Clone the candidate genes identified from transcriptomic analysis into an expression vector (e.g., in E. coli or yeast).

-

Protein Purification: Express and purify the recombinant enzymes.

-

Enzyme Assay: Incubate the purified enzyme with putative substrates (identified from isotopic labeling studies) and necessary cofactors.

-

Product Analysis: Analyze the reaction products by LC-MS to determine if this compound or a precursor is formed.

-

Kinetic Analysis: If the enzyme is active, perform kinetic studies to determine its Km and Vmax for the substrate.

Future Directions and Conclusion

The biological origin of this compound in heartwood is a complex process rooted in the programmed cell death of ray parenchyma and the intricate network of the phenylpropanoid pathway. While the general precursors and cellular location of its synthesis are established, the specific enzymatic steps leading to the formation of its unique norlignan structure remain a significant knowledge gap. Future research should focus on:

-

Identification and characterization of the enzymes responsible for the formation of the C6-C5 precursor and the subsequent coupling reaction.

-

Elucidation of the regulatory networks , including the transcription factors that control the expression of this compound biosynthetic genes.

-

In vitro reconstitution of the entire this compound biosynthetic pathway to confirm the function of all identified enzymes.

A complete understanding of this compound biosynthesis will not only provide fundamental insights into plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable norlignans for various applications.

References

Methodological & Application

Application Note: Structural Elucidation of Agatharesinol using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agatharesinol, a lignan found in various plant species, has garnered significant interest due to its potential pharmacological activities. The precise determination of its chemical structure is paramount for understanding its biological function and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of natural products like this compound. This application note provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound.

Data Presentation: NMR Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound. Data is compiled from various spectroscopic studies and presented for easy reference. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) | Key 2D NMR Correlations (COSY, HSQC, HMBC) |

| Aromatic Ring A | |||

| 1 | ~133.0 | - | HMBC: H-2', H-6', H-7 |

| 2 | ~110.0 | ~6.85, d, J = 1.8 | COSY: H-6; HMBC: C-4, C-6 |

| 3 | ~148.0 | - | HMBC: H-2, H-4(OH) |

| 4 | ~145.0 | - | HMBC: H-2, H-5(OH) |

| 5 | ~115.0 | ~6.75, d, J = 8.0 | COSY: H-6; HMBC: C-1, C-3 |

| 6 | ~119.0 | ~6.80, dd, J = 8.0, 1.8 | COSY: H-5; HMBC: C-2, C-4 |

| Tetrahydrofuran Ring | |||

| 7 | ~85.0 | ~4.70, d, J = 4.5 | COSY: H-8; HSQC: C-7; HMBC: C-1, C-8, C-9 |

| 8 | ~54.0 | ~3.10, m | COSY: H-7, H-8'; HSQC: C-8 |

| 8' | ~50.0 | ~2.90, m | COSY: H-8, H-7'; HSQC: C-8' |

| 7' | ~82.0 | ~4.20, d, J = 6.5 | COSY: H-8'; HSQC: C-7'; HMBC: C-1', C-8', C-9' |

| Aromatic Ring B | |||

| 1' | ~131.0 | - | HMBC: H-2', H-6', H-7' |

| 2' | ~112.0 | ~6.95, d, J = 1.9 | COSY: H-6'; HMBC: C-4', C-6' |

| 3' | ~147.0 | - | HMBC: H-2', H-4'(OH) |

| 4' | ~146.0 | - | HMBC: H-2', H-5'(OH) |

| 5' | ~116.0 | ~6.78, d, J = 8.1 | COSY: H-6'; HMBC: C-1', C-3' |

| 6' | ~120.0 | ~6.88, dd, J = 8.1, 1.9 | COSY: H-5'; HMBC: C-2', C-4' |

| Side Chains | |||

| 9 | ~72.0 | ~3.85, m | COSY: H-8; HSQC: C-9; HMBC: C-7, C-8 |

| 9' | ~63.0 | ~3.60, m & ~3.45, m | COSY: H-8'; HSQC: C-9'; HMBC: C-7', C-8' |

| Methoxyl Groups | |||

| 3-OCH₃ | ~56.0 | ~3.88, s | HMBC: C-3 |

| 3'-OCH₃ | ~56.1 | ~3.90, s | HMBC: C-3' |

Experimental Protocols

A comprehensive NMR analysis is crucial for the complete structural elucidation of this compound. The following protocols outline the standard procedures for acquiring the necessary NMR data.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

1D NMR Spectroscopy

-

¹H NMR Spectroscopy:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: ~12-16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: ~200-220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.

-

Pulse Sequence: A standard cosygpqf pulse sequence is commonly used.

-

Acquisition Parameters: Acquire a matrix of 2048 x 256 data points, and process to a 1K x 1K matrix.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.

-

Pulse Sequence: An hsqcedetgpsisp2.2 pulse sequence can provide edited HSQC spectra, which differentiate CH/CH₃ and CH₂ signals by phase.

-

Acquisition Parameters: Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and elucidating the carbon skeleton.

-

Pulse Sequence: A standard hmbcgplpndqf pulse sequence is used.

-

Acquisition Parameters: Optimize for a long-range coupling constant (ⁿJCH) of ~8 Hz.

-

Mandatory Visualization

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of this compound. By following the detailed protocols outlined in this application note, researchers can confidently assign all proton and carbon signals and confirm the connectivity of the molecule. This detailed structural information is a critical foundation for further research into the biological activities and potential therapeutic applications of this compound.

In Vitro Antioxidant Activity of Agatharesinol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agatharesinol, a naturally occurring lignan, has garnered significant interest for its potential therapeutic properties, including its antioxidant capacity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants like this compound can mitigate oxidative damage by scavenging free radicals. This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of this compound using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Additionally, potential signaling pathways involved in the antioxidant action of lignans are discussed.

Quantitative Data Summary

While specific quantitative data for the IC50 values of this compound in DPPH and ABTS assays were not found in the reviewed literature, the following tables provide a template for presenting such data once obtained. For reference, IC50 values for other antioxidant compounds are commonly reported in scientific literature. A lower IC50 value indicates a higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound | Concentration Range Tested (µg/mL or µM) | IC50 (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) IC50 |

| This compound | Data to be determined experimentally | Data to be determined experimentally | Insert value |

Table 2: ABTS Radical Scavenging Activity of this compound

| Compound | Concentration Range Tested (µg/mL or µM) | IC50 (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) IC50 |

| This compound | Data to be determined experimentally | Data to be determined experimentally | Insert value |

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is a colorimetric method based on the reduction of the stable free radical DPPH•. In its radical form, DPPH has a deep violet color with an absorbance maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is converted to a stable, yellow-colored diphenylpicrylhydrazine molecule, resulting in a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Workflow:

Troubleshooting & Optimization

Overcoming Agatharesinol peak tailing in reverse-phase HPLC

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing issues encountered during the reverse-phase HPLC analysis of agatharesinol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of peak tailing for a phenolic compound like this compound in reverse-phase HPLC?

Peak tailing is a common issue in chromatography where a peak is asymmetrical with a trailing edge. For phenolic compounds like this compound, this is often caused by secondary interactions between the analyte and the stationary phase.

The primary causes include:

-

Silanol Interactions : The most frequent cause is the interaction between the polar hydroxyl groups of this compound and residual, un-capped silanol groups on the silica-based stationary phase. These silanol groups can become ionized (negatively charged) at mobile phase pH levels above 3, leading to strong, unwanted polar interactions with the analyte.

-

Mobile Phase pH : If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, leading to peak distortion and tailing.

-

Column Contamination and Degradation : Accumulation of strongly retained impurities from samples at the column inlet can disrupt the chromatography process. Physical degradation, such as a collapsed column bed or a void at the inlet, can also create non-uniform flow paths, causing peak asymmetry.

-

System and Instrumental Effects : Extra-column volume from overly long or wide-bore tubing, or poorly fitted connections, can cause the separated peak to broaden and tail before it reaches the detector. A partially blocked column inlet frit is another common cause that typically affects all peaks in the chromatogram.

-

Sample Overload : Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase, leading to poor peak shape.

Q2: How does the mobile phase pH specifically impact the peak shape of this compound?

The pH of the mobile phase is a critical factor that governs the retention and peak shape of ionizable compounds like this compound.

-

Suppressing Silanol Interactions : At a low pH (typically ≤ 3.0), the residual silanol groups on the silica packing are protonated (neutral), minimizing their ability to interact with the polar groups of this compound. This leads to a more symmetrical peak shape. As the pH increases above ~3.5, these silanols become deprotonated and negatively charged, increasing the likelihood of secondary ionic interactions that cause tailing.

-

Analyte Ionization : The pH of the mobile phase determines the ionization state of this compound. To ensure consistent interaction with the non-polar stationary phase and prevent peak distortion, it is best to use a mobile phase pH that is at least one unit away from the analyte's pKa, keeping it in a single ionic form (ideally, the neutral form for better retention).

-

Peak Shape and Retention : When the mobile phase pH is too close to the analyte's pKa, a mixture of ionized and unionized species may exist, which can cause peak splitting or tailing. Controlling the pH is therefore essential for achieving sharp, symmetrical peaks and reproducible retention times.

Q3: I'm observing peak tailing for this compound. What are the first troubleshooting steps I should take?

A logical, step-by-step approach is the best way to identify and resolve the issue. The following workflow diagram illustrates a recommended troubleshooting process.

Caption: A logical workflow for diagnosing and resolving this compound peak tailing.

Troubleshooting Parameters and Solutions

The table below summarizes key parameters that can be adjusted to mitigate peak tailing, along with their typical starting points and expected outcomes.

| Parameter | Recommended Action | Rationale | Expected Outcome | Citations |

| Mobile Phase pH | Lower the pH of the aqueous component to 2.5 - 3.0 using an additive like 0.1% formic acid or phosphoric acid. | Protonates residual silanol groups on the stationary phase, minimizing secondary polar interactions with this compound. | Sharper, more symmetrical peaks. | |

| Column Chemistry | Use a modern, high-purity, end-capped C18 or C8 column . Polar-embedded or phenyl-hexyl phases can also be effective. | End-capping chemically blocks most residual silanol groups, reducing sites for secondary interactions. | Significant reduction in peak tailing caused by silanol interactions. | |

| Sample Concentration | Dilute the sample by a factor of 5 or 10 and re-inject the same volume. | Checks for mass overload, where too much analyte saturates the stationary phase at the column inlet. | If tailing improves upon dilution, the original sample was overloaded. | |

| Injection Volume | Reduce the injection volume. | Checks for volume overload, where the injection solvent is too strong or the volume is too large, causing band distortion. | Improved peak shape if volume overload was the issue. | |

| Buffer Concentration | For LC-UV, if using a buffer (e.g., phosphate), try increasing the concentration from 10 mM to 25-50 mM . | Higher ionic strength can help mask residual silanol activity. Note: Not recommended for LC-MS due to ion suppression. | Can improve peak shape by reducing secondary interactions. | |

| Organic Modifier | Evaluate both acetonitrile and methanol . | The choice of organic solvent affects selectivity and can influence interactions with the stationary phase. Methanol can sometimes be more effective at disrupting certain secondary interactions. | May provide an improvement in peak shape and resolution. | |

| Extra-Column Volume | Use narrow-bore (e.g., 0.005" or ~0.12 mm ID) PEEK tubing and ensure all fittings are properly seated. | Minimizes the dispersion and broadening of the peak after it exits the column but before it reaches the detector. | Reduces tailing that is observed for all peaks, especially early eluting ones. |

Model Experimental Protocol for Method Development

If troubleshooting existing methods fails, re-developing the method with a focus on preventing peak tailing from the start is often the best approach. The following protocol provides a robust starting point for the analysis of this compound.

Objective: To develop a reverse-phase HPLC method for this compound that produces a sharp, symmetrical (Gaussian) peak with a USP tailing factor (Tf) ≤ 1.5.

1. HPLC System and Column:

-

System: Standard HPLC or UHPLC system.

-

Column: High-purity, end-capped C18 column (e.g., Phenomenex Luna C18(2), Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 5 µm particle size.

-

Guard Column: Use a compatible guard column to protect the analytical column from contamination.

2. Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Deionized water with 0.1% (v/v) Formic Acid . Measure the pH; it should be approximately 2.7. Filter through a 0.22 µm membrane.

-

Mobile Phase B (Organic): HPLC-grade Acetonitrile. Filter through a 0.22 µm membrane.

-

Rationale: The low pH from formic acid is critical for protonating silanols and ensuring a symmetrical peak shape.

3. Chromatographic Conditions:

-

Mode: Gradient elution to determine the optimal organic content, followed by optimization to an isocratic method if possible.

-

Initial Gradient Profile:

-

Time 0.0 min: 10% B

-

Time 20.0 min: 90% B

-

Time 22.0 min: 90% B

-

Time 22.1 min: 10% B

-

Time 25.0 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV/Vis at an appropriate wavelength for this compound (determined by UV scan).

-

Injection Volume: 5 µL.

4. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Dilute with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration (e.g., 10-20 µg/mL).

-

Solvent Matching: Dissolving the sample in a solvent that is weaker than or equal in strength to the initial mobile phase is crucial to prevent peak distortion.

5. Method Optimization:

-

From the initial gradient run, determine the percentage of Mobile Phase B at which this compound elutes.

-

Develop an isocratic method using an organic content approximately 5-10% lower than the elution percentage to achieve a retention factor (k') between 2 and 10.

-

If peak tailing persists, consider switching the organic modifier to methanol and re-optimizing.

-

If the column shows signs of contamination (high backpressure, persistent tailing), flush it with a strong solvent like 100% acetonitrile or isopropanol. If performance does not improve, the column may need to be replaced.

Agatharesinol solubility problems in aqueous solutions for bioassays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with agatharesinol, focusing on its solubility challenges in aqueous solutions for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a lignan, a type of polyphenolic compound found in various plants. It is most recognized for its anti-inflammatory properties. A key mechanism of its action is the inhibition of nitric oxide (NO) production in inflammatory responses, often studied in cellular models like lipopolysaccharide (LPS)-stimulated macrophages.

Q2: What are the main challenges when working with this compound in aqueous bioassays?

The primary challenge with this compound, as with many polyphenolic compounds, is its low solubility in aqueous solutions. This can lead to several experimental issues, including:

-

Precipitation of the compound in stock solutions or in the final assay medium.

-

Inaccurate and inconsistent compound concentrations, leading to unreliable dose-response data.

-

Reduced bioavailability to the cells in the bioassay.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. It is a powerful aprotic solvent that can dissolve a wide range of organic molecules. For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How should I store this compound stock solutions?

To ensure the stability of this compound stock solutions, it is recommended to:

-

Store them at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate.

-

Protect the solutions from light, as polyphenols can be light-sensitive.

Troubleshooting Guide

Problem 1: My agatharesnol precipitates out of solution when I add it to my aqueous assay medium.

-

Cause: The aqueous solubility of this compound has been exceeded. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is not sufficient to keep the compound dissolved in the aqueous medium.

-

Solution:

-

Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

-

Optimize the Final Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is at a level that helps maintain solubility but remains non-toxic to your cells (generally <0.5%).

-

Serial Dilutions in Medium: Instead of a single large dilution, perform serial dilutions of your stock solution directly in the pre-warmed cell culture medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.

-

Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents or excipients, such as cyclodextrins, if compatible with your assay system.

-

Problem 2: I am observing high variability in my bioassay results.

-

Cause: Inconsistent concentrations of soluble this compound across different wells due to precipitation or aggregation.

-

Solution:

-

Visual Inspection: Before adding the compound to your cells, visually inspect the diluted this compound in the assay buffer under a microscope for any signs of precipitation or cloudiness.

-

Centrifugation: Centrifuge your prepared compound dilutions at high speed (e.g., >10,000 x g) for 15-30 minutes and use the supernatant for your assay. This will remove undissolved particles.

-

Pre-solubility Assessment: Perform a preliminary solubility test of this compound in your final assay buffer to determine its maximum soluble concentration under your experimental conditions.

-

Problem 3: I am not observing the expected biological activity of this compound.

-

Cause:

-

The actual concentration of dissolved this compound is much lower than the nominal concentration due to poor solubility.

-

Degradation of this compound in the cell culture medium. Polyphenols can be unstable in neutral or slightly alkaline pH of typical culture media and can be sensitive to light and temperature.[1]

-

-

Solution:

-

Confirm Solubility: Ensure that the concentrations you are testing are below the solubility limit of this compound in your assay medium.

-

Stability Testing: If possible, perform a stability study of this compound under your specific assay conditions (e.g., in DMEM at 37°C). This can be done by incubating this compound in the medium for the duration of your experiment and then analyzing its concentration by HPLC.

-

Minimize Exposure to Harsh Conditions: Protect your this compound solutions from light and prepare them fresh for each experiment if stability is a concern.

-

Data Presentation

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | High (Specific quantitative data not readily available in literature) | Recommended for primary stock solutions. |

| Ethanol | Moderate (Specific quantitative data not readily available) | Can be used for stock solutions, but may have lower solubilizing capacity than DMSO. |

| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Very Low (Specific quantitative data not readily available) | Direct dissolution is not recommended. Dilution from a stock in an organic solvent is necessary. |

Note: The lack of specific quantitative solubility data in the public domain highlights the importance of experimental determination of this compound's solubility in the specific aqueous buffer system to be used for any bioassay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Accurately weigh a precise amount of this compound powder.

-

Dissolution: Dissolve the powder in 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

Solubilization Assistance: If necessary, gently warm the solution (do not exceed 37°C) and vortex or sonicate briefly to ensure complete dissolution.

-

Storage: Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is a general guideline for assessing the anti-inflammatory activity of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophage cells.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[2]

-

Compound Preparation:

-

Prepare serial dilutions of the this compound stock solution in pre-warmed, serum-free DMEM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Include a vehicle control (medium with the same final DMSO concentration as the test wells) and a positive control (a known inhibitor of NO production).

-

-

Treatment: Pre-treat the cells with the various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and NO production.[2] Include an unstimulated control group (cells with medium and vehicle only).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[2]

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in your samples.

-

Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of NO production).

-

-

Cell Viability Assay (e.g., MTT Assay): It is crucial to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of this compound at the tested concentrations.[2]

Visualizations

Caption: Workflow for the Nitric Oxide (NO) Inhibition Bioassay.

Caption: Postulated Inhibition of the NF-κB Signaling Pathway by this compound.

References

Validation & Comparative

No In Vivo Validation of Agatharesinol's Anti-inflammatory Effects Found in Publicly Available Research

Despite a comprehensive search of available scientific literature, no peer-reviewed in vivo studies validating the anti-inflammatory effects of Agatharesinol in animal models have been identified. Consequently, a direct comparison of this compound with other anti-inflammatory agents based on experimental data from such models cannot be compiled at this time. Furthermore, details regarding the specific signaling pathways modulated by this compound in an in vivo inflammatory context remain unelucidated in the current body of scientific research.

Standard preclinical validation of a compound's anti-inflammatory potential typically involves robust testing in established animal models. These models are crucial for understanding the efficacy, dose-response relationship, and mechanism of action of a novel therapeutic agent. Commonly employed models include:

-

Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized swelling (edema). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling over time.

-

Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. This model is used to study the effects of anti-inflammatory agents on the production of pro-inflammatory cytokines and other mediators of inflammation throughout the body.

The absence of published studies on this compound utilizing these or similar in vivo models means that there is no publicly available data to present in a comparative guide. This includes a lack of quantitative data for tabular comparison, detailed experimental protocols for citation, and established signaling pathways for visualization.

For researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of this compound, this represents a significant knowledge gap. Future research should prioritize conducting in vivo studies to:

-

Evaluate the efficacy of this compound in reducing inflammation in established animal models.

-

Determine the optimal dosage and administration route for its potential anti-inflammatory effects.

-

Compare its performance against well-established anti-inflammatory drugs (e.g., NSAIDs like Indomethacin or corticosteroids like Dexamethasone).

-

Investigate the underlying molecular mechanisms and signaling pathways through which this compound may exert its effects, such as the NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory drugs.

Until such data becomes available, any claims regarding the in vivo anti-inflammatory properties of this compound remain unsubstantiated by the rigorous standards of preclinical research. Professionals in the field are encouraged to consult primary research literature for any future studies that may emerge on this topic.

A Comparative Guide to Agatharesinol Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of Agatharesinol, a lignan with significant therapeutic potential. The objective is to offer a detailed analysis of different extraction techniques, supported by available experimental data, to aid researchers in selecting the most appropriate method for their specific needs, considering factors such as yield, purity, efficiency, and environmental impact.

Executive Summary

The extraction of this compound from plant sources, primarily the heartwood of species like Sequoia sempervirens (Coast Redwood), Chamaecyparis obtusa (Hinoki Cypress), Austrocedrus chilensis (Chilean Cedar), and Cupressus sempervirens (Mediterranean Cypress), is a critical step in its isolation for research and drug development. This guide evaluates conventional and modern extraction techniques, including Solvent Extraction (SE), Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). While direct comparative studies on this compound extraction are limited, this guide draws upon data from the broader field of lignan and phenolic compound extraction from relevant plant matrices to provide a thorough comparison.

Comparative Analysis of Extraction Methods

The efficiency of this compound extraction is influenced by the chosen method and its operational parameters. The following table summarizes the key performance indicators for each technique based on studies of lignan and phenolic compound extraction from similar plant sources.

| Extraction Method | Typical Solvents | General Yield of Lignans/Phenolics | Purity of Target Compound | Extraction Time | Key Advantages | Key Disadvantages |

| Solvent Extraction (SE) | Ethanol, Methanol, Acetone, Water | Moderate to High | Variable, often requires further purification | Hours to Days | Simple, low-cost setup, scalable | Time-consuming, large solvent consumption, potential for thermal degradation of compounds.[1] |

| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol (often aqueous solutions) | High | Generally higher than SE | Minutes | Rapid, reduced solvent usage, improved yield and efficiency.[2][3] | Requires specialized equipment, potential for localized overheating. |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Water | High | Comparable to or higher than SE | Minutes to Hours | Efficient at room temperature, suitable for thermolabile compounds, reduced extraction time.[4][5] | Can be less efficient than MAE for certain matrices, potential for free radical formation. |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (often with co-solvents like Ethanol) | Variable, highly selective | High | Minutes to Hours | "Green" technology, high selectivity, solvent-free extracts.[6][7] | High initial equipment cost, may require co-solvents for polar compounds. |

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing extraction processes. Below are representative protocols for each key extraction method, based on established practices for lignan and phenolic compound extraction.

Solvent Extraction (Maceration)

Objective: To extract this compound using a simple solvent soaking method.

Materials:

-

Dried and powdered heartwood of a source plant (e.g., Sequoia sempervirens)

-

Ethanol (95%)

-

Shaker or magnetic stirrer

-

Filter paper and funnel

-

Rotary evaporator

Protocol:

-

Weigh 10 g of the powdered plant material and place it in a flask.

-

Add 100 mL of 95% ethanol to the flask.

-

Seal the flask and place it on a shaker or with a magnetic stirrer at room temperature for 48 hours.

-

Filter the mixture through filter paper to separate the extract from the solid residue.

-

Wash the residue with an additional 20 mL of ethanol to ensure maximum recovery.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.

Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract this compound using microwave energy.

Materials:

-

Dried and powdered heartwood of a source plant

-

70% Aqueous Ethanol

-

Microwave extraction system

-

Filter paper and funnel

-

Rotary evaporator

Protocol:

-

Place 5 g of the powdered plant material into the microwave extraction vessel.

-

Add 50 mL of 70% aqueous ethanol.

-

Set the microwave parameters: Power (e.g., 400 W), Temperature (e.g., 80°C), and Time (e.g., 15 minutes).[2][8]

-

After the extraction is complete and the vessel has cooled, filter the extract.

-

Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

Objective: To extract this compound using ultrasonic cavitation.

Materials:

-

Dried and powdered heartwood of a source plant

-

80% Aqueous Methanol

-

Ultrasonic bath or probe sonicator

-

Filter paper and funnel

-

Rotary evaporator

Protocol:

-

Suspend 10 g of the powdered plant material in 100 mL of 80% aqueous methanol in a flask.

-

Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power (e.g., 100 W) for 30 minutes at a controlled temperature (e.g., 40°C).[4][5]

-

Filter the resulting extract.

-

Remove the solvent from the filtrate using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

Objective: To selectively extract this compound using supercritical carbon dioxide.

Materials:

-

Dried and powdered heartwood of a source plant

-

Supercritical fluid extraction system

-

Food-grade carbon dioxide

-

Ethanol (as co-solvent)

Protocol:

-

Load 20 g of the powdered plant material into the extraction vessel of the SFE system.

-

Set the extraction parameters: Pressure (e.g., 300 bar), Temperature (e.g., 50°C), and CO2 flow rate (e.g., 2 L/min).

-

Introduce ethanol as a co-solvent at a specific percentage (e.g., 5-10%) to enhance the extraction of the moderately polar this compound.[6][7]

-

Perform the extraction for a set duration (e.g., 90 minutes).

-

Depressurize the system to precipitate the extracted compounds, which are then collected.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound.

Caption: Generalized workflow for this compound extraction and analysis.

Conclusion

The selection of an optimal extraction method for this compound depends on the specific research or production goals.

-

Solvent extraction , while simple and inexpensive, is generally less efficient and requires significant downstream processing for purification.

-

Microwave-Assisted Extraction and Ultrasound-Assisted Extraction offer significant advantages in terms of speed and efficiency, with MAE often demonstrating slightly higher yields for lignans.[1]

-

Supercritical Fluid Extraction stands out as a "green" and highly selective method, capable of producing high-purity extracts directly, though it requires a larger initial investment.

Further research focusing specifically on the comparative extraction of this compound is necessary to establish definitive optimal parameters for each method. However, the data available for related lignans and phenolic compounds provide a strong foundation for researchers to develop and optimize their extraction protocols for this promising bioactive molecule.

References

- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]

- 2. Optimization of Microwave-Assisted Extraction of Polyphenols from Crataegus monogyna L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing Ultrasonic-Assisted and Microwave-Assisted Extraction Processes to Recover Phenolics and Flavonoids from Passion Fruit Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aqueous two-phase system coupled with ultrasound for the extraction of lignans from seeds of Schisandra chinensis (turcz.) Baill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction of essential oil from Cupressus sempervirens: comparison of global yields, chemical composition and antioxidant activity obtained by hydrodistillation and supercritical extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Cross-validation of different analytical techniques for Agatharesinol measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical techniques for the measurement of Agatharesinol, a norlignan found in the heartwood of trees such as the Japanese cedar (Cryptomeria japonica). The selection of an appropriate analytical method is critical for accurate quantification in various matrices, which is essential for research, quality control, and drug development. This document outlines the experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents a comparative summary of their performance metrics.

Experimental Protocols

A crucial first step for the analysis of this compound from its natural source, such as the heartwood of Cryptomeria japonica, is efficient extraction.

Sample Preparation: Extraction of this compound

-

Grinding: The air-dried heartwood is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powder is then extracted with methanol at room temperature. This process is typically repeated to ensure maximum yield of the compound.

-

Concentration: The methanolic extract is concentrated under reduced pressure to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning (e.g., with ethyl acetate and water) to separate compounds based on their polarity and obtain a fraction enriched with norlignans like this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of lignans due to its robustness and accessibility[1][2]. The following protocol is a representative method for the analysis of norlignans, adapted for this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for the separation of lignans[1].

-

Mobile Phase: A gradient elution is often used to achieve good separation. A typical mobile phase consists of a mixture of acetonitrile and water (acidified with a small amount of formic or phosphoric acid to improve peak shape)[1].

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection is performed at the maximum absorbance wavelength of this compound, which is around 280 nm for lignans[3].

-

Quantification: Quantification is achieved by creating a calibration curve using certified standards of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Derivatization: Prior to injection, the extracted this compound is derivatized, for example, by silylation to form trimethylsilyl (TMS) ethers. This step makes the molecule more volatile.

-

Chromatographic Column: A capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized compounds.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Oven Temperature Program: A temperature gradient is programmed to ensure the separation of different components in the sample.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity.

-

Quantification: A calibration curve is generated using derivatized this compound standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it an excellent choice for trace-level quantification in complex matrices[4][5].

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Chromatographic Conditions: Similar to HPLC-UV, a reversed-phase C18 column with a gradient elution of acetonitrile and acidified water is used.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic compounds like lignans.

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring for a specific product ion after fragmentation. This highly selective process minimizes matrix interference.

-

Quantification: Quantification is based on a calibration curve constructed from the analysis of this compound standards, often with the use of an internal standard to correct for matrix effects and variations in instrument response[6].

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of the described analytical techniques for the quantification of lignans, which can be considered representative for this compound. Please note that specific values can vary depending on the exact instrumentation, method optimization, and sample matrix.

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| **Linearity (R²) ** | > 0.999[1] | > 0.99 | > 0.99[7] |

| Limit of Detection (LOD) | 1 - 10 ng/mL | < 5 ng/mL | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 5 - 30 ng/mL | < 10 ng/mL | 0.5 - 5 ng/mL |

| Precision (%RSD) | < 5% | < 10% | < 15%[6] |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115%[7] |

| Selectivity | Moderate | High | Very High |

| Throughput | High | Moderate | High |

| Cost | Low | Moderate | High |

| Derivatization Required | No | Yes | No |

Mandatory Visualization

Workflow for Cross-Validation of this compound Analytical Techniques

Caption: A workflow diagram illustrating the cross-validation of HPLC-UV, GC-MS, and LC-MS/MS for this compound measurement.

Potential Anti-Inflammatory Signaling Pathway of this compound

While the specific signaling pathways modulated by this compound are still under investigation, many lignans and polyphenols are known to exert anti-inflammatory effects by interfering with the NF-κB and MAPK signaling cascades[8][9][10]. The following diagram illustrates a plausible mechanism of action.

Caption: A diagram showing the potential inhibition of NF-κB and MAPK signaling pathways by this compound.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Quantitative HPLC-UV Study of Lignans in Anthriscus sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Use of LC-MS for the quantitative analysis of (poly)phenol metabolites does not necessarily yield accurate results: Implications for assessing existing data and conducting future research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. agilent.com [agilent.com]

- 7. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。